

Chemical Properties of 2-Propylimidazole

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Compound of Interest

Compound Name: 2-Propylimidazole

Cat. No.: B1360336

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2-Propylimidazole is an imidazole compound with the chemical formula $C_6H_{10}N_2$.^{[1][2]} It is characterized by an imidazole ring substituted with a propyl group at the second position. This compound serves as a versatile synthetic intermediate in the development of various pharmaceuticals and as a ligand in coordination chemistry.^{[3][4]}

Property	Value	Reference
Molecular Formula	$C_6H_{10}N_2$	^{[1][2]}
Molecular Weight	110.16 g/mol	^{[1][2]}
Appearance	White to light yellow crystalline powder	^{[3][4]}
Melting Point	53-61 °C	^[4]
Predicted pKa	14.44 ± 0.10	^{[3][5]}

Solubility Profile

Quantitative solubility data for **2-propylimidazole** in various solvents is not readily available in the public domain. However, based on its chemical structure and information on similar imidazole derivatives, a qualitative solubility profile can be inferred. The presence of the imidazole ring, capable of hydrogen bonding, suggests at least some solubility in polar solvents. For instance, the related compound 2-methylimidazole is highly soluble in water and polar organic solvents.^[6] 2-n-Propylimidazole is noted for its solubility in organic solvents.^[4]

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound like **2-propylimidazole** involves the shake-flask method. This procedure is a standard and reliable technique for ascertaining the solubility of a solid in a liquid solvent.

Materials:

- **2-Propylimidazole**
- A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)
- Analytical balance
- Volumetric flasks
- Scintillation vials or sealed flasks
- Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

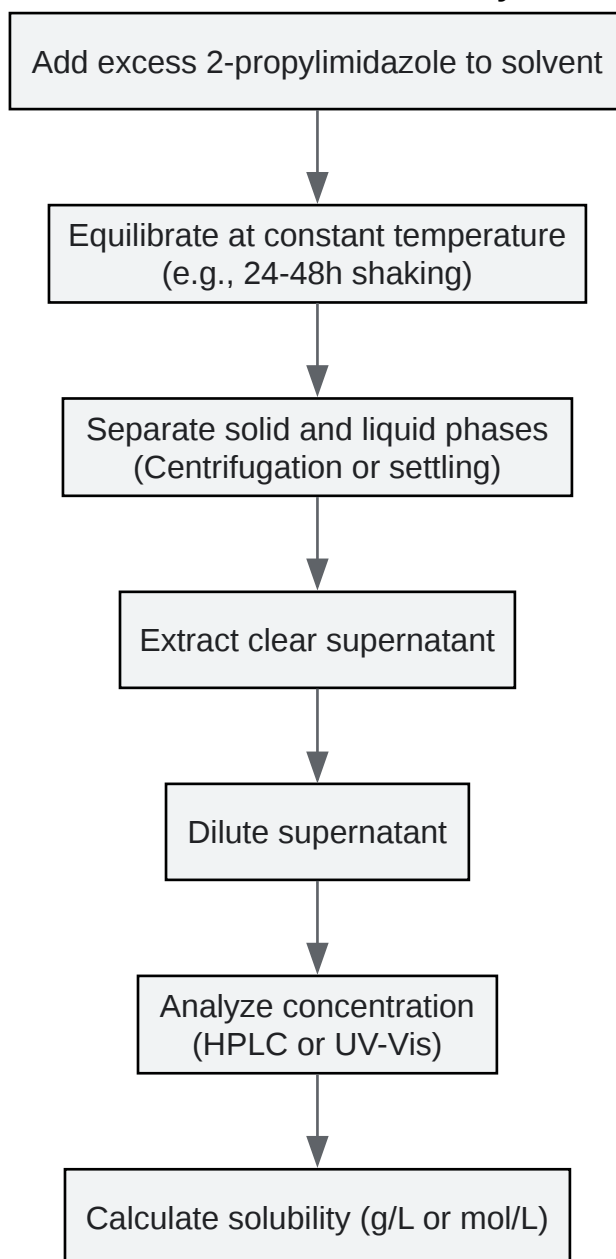
Procedure:

- **Preparation of Saturated Solution:** An excess amount of **2-propylimidazole** is added to a known volume of the solvent in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
- **Sample Analysis:** A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and its concentration is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

- Quantification: The solubility is then calculated and expressed in units such as g/L or mol/L.

A more qualitative approach can be taken for initial screening.^{[7][8]} This involves adding a small, known amount of the solid (e.g., 10 mg) to a small volume of the solvent (e.g., 1 mL) and observing if it dissolves.^[9] Further investigations can be conducted in acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to understand the pH-dependent solubility.^{[7][10]}

Experimental Workflow for Solubility Determination



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Workflow for quantitative solubility determination.

pKa of 2-Propylimidazole

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. The predicted pKa for **2-propylimidazole** is 14.44 ± 0.10 .^{[3][5]} This value suggests that **2-propylimidazole** is a weak base.

Experimental Protocol for pKa Determination

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.^[11]

Materials:

- **2-Propylimidazole**
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- pH meter with a combination electrode
- Stir plate and stir bar
- Burette
- Beaker
- Deionized water (degassed to remove CO₂)

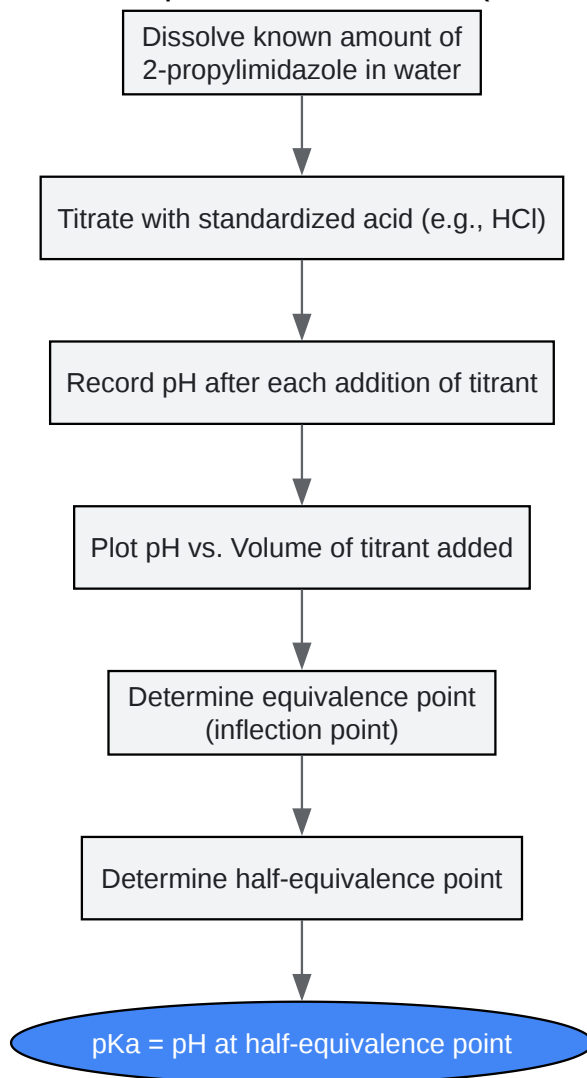
Procedure:

- **Sample Preparation:** A known amount of **2-propylimidazole** is dissolved in a known volume of deionized water.
- **Titration Setup:** The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (e.g., HCl solution).

- **Titration:** The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition. The solution is stirred continuously throughout the titration.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
- **pKa Calculation:** The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using derivative plots or specialized software.[\[11\]](#)

An alternative method for pKa determination, particularly for compounds with chromophores, is UV-Vis spectrophotometry, where the absorbance is measured as a function of pH. For imidazole-containing compounds, 1D ^1H NMR spectroscopy can also be employed by monitoring the pH-dependent chemical shifts of the imidazole protons.[\[12\]](#)

Experimental Workflow for pKa Determination (Potentiometric Titration)



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Workflow for pKa determination via potentiometric titration.

Signaling Pathways and Applications

The primary applications of **2-propylimidazole** are in chemical synthesis and materials science.[3][4] It is used as a building block for pharmaceuticals and agrochemicals, and as a ligand in coordination chemistry.[4] There is no significant body of literature suggesting a direct

role for **2-propylimidazole** in specific biological signaling pathways. Its utility in drug development is more likely as a structural component of a larger, biologically active molecule.

Conclusion

2-Propylimidazole is a valuable compound with a predicted pKa indicating it is a weak base. While quantitative solubility data is sparse, its structure suggests solubility in organic solvents and potentially in polar solvents. The experimental protocols outlined in this guide provide a framework for the precise determination of these crucial physicochemical parameters, which are essential for its effective application in research and development.

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